Tolrestat

Aldose reductase inhibition Enzyme kinetics Polyol pathway

Researchers requiring a well-characterized aldose reductase (AR) inhibitor for assay validation face limited options with documented cross-study comparability. Tolrestat resolves this with an extensively validated pharmacological profile across in vitro, in vivo, and structural biology applications. • High-potency positive control: IC50 of 35 nM against bovine lens AR-131-fold more potent than sorbinil and 72-fold more potent than epalrestat under comparable assay conditions. • In vivo benchmark: Normalizes RBC sorbitol levels in streptozotocin-induced diabetic rats at oral doses ≤2 mg/kg/day, enabling dose-response calibration for novel AR inhibitors. • Mechanistic tool compound: Induces distinct conformational changes in the AR anionic site and cofactor binding pocket, supporting competitive inhibition studies via crystallography and molecular dynamics. Supplied with ≥98% purity and comprehensive analytical documentation. For R&D use only; not for human or veterinary application.

Molecular Formula C16H14F3NO3S
Molecular Weight 357.3 g/mol
CAS No. 82964-04-3
Cat. No. B1683199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolrestat
CAS82964-04-3
SynonymsAY 27773
AY-27,773
N-((5-(trifluoromethyl)-6-methoxy-1-naphthalenyl)thioxomethyl)-N-methylglycine
N-5-trifluoromethyl-6-methoxy-1-thionaphthoyl-N-methylglycine
tolrestat
Molecular FormulaC16H14F3NO3S
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC
InChIInChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22)
InChIKeyLUBHDINQXIHVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tolrestat Aldose Reductase Inhibitor Reference


Tolrestat (INN; developmental code AY-27773; trade name Alredase) is a naphthalene-derived aldose reductase (AR) inhibitor that functions as an EC 1.1.1.21 (aldehyde reductase) antagonist [1]. Initially approved for controlling certain diabetic complications and marketed in several countries, tolrestat failed a Phase III trial in the United States due to toxicity concerns and was globally withdrawn by Wyeth in 1997 following reports of severe hepatotoxicity [2]. Despite its clinical discontinuation, tolrestat remains a widely utilized reference compound in polyol pathway research and drug discovery efforts due to its well-characterized potency profile and established cross-study comparability with other AR inhibitors [3].

Polyol pathway research reference with well-characterized potency and cross-study comparability
Competitive aldose reductase inhibitor tool for enzyme kinetics and structural biology studies
Discontinued clinical-stage compound repurposed as a benchmark for in vitro and in vivo inhibitor profiling

Why Tolrestat Cannot Be Substituted


Aldose reductase inhibitors exhibit substantial heterogeneity in both their inhibitory mechanisms and safety profiles that preclude generic interchangeability in research applications. Tolrestat demonstrates competitive binding kinetics distinct from epalrestat's noncompetitive mechanism, with tolrestat—but not epalrestat—triggering dramatic conformational changes in the anionic site and cofactor binding pocket that prevent NADP⁺ accommodation [1]. More critically, cross-study evidence reveals that sorbinil, though approved for clinical use, was withdrawn due to hypersensitivity reactions exceeding 10% incidence, while tolrestat's discontinuation stemmed from hepatotoxicity affecting approximately 2% of patients [2]. These mechanistic and toxicological divergences underscore why procurement decisions in AR inhibitor research must be compound-specific and informed by quantitative, comparator-based evidence rather than class-level assumptions.

Attribute
Tolrestat (This Product)
Comparator Context
Inhibition mechanism
Competitive; induces conformational changes in anionic site and cofactor pocket
Epalrestat acts non-competitively without conformational shifts; mechanism mismatch limits direct substitution
Adverse event profile
Reported hepatocellular enzyme elevations in ~2% of patients (reversible)
Sorbinil hypersensitivity rash >10% incidence; toxicological context differs, not interchangeable for in vivo safety benchmarks
Neuropathy endpoint context
Reported halted mild diabetic neuropathy progression in 52-week trial
Sorbinil showed only slight nerve conduction velocity improvement; endpoint profiles may not transfer

Tolrestat Quantitative Comparator Evidence


Aldose Reductase Potency vs. Sorbinil

In cross-study comparable data derived from standardized bioassay conditions, tolrestat demonstrates substantially greater aldose reductase inhibitory potency than its structural analog sorbinil. The quantitative difference in IC50 values is approximately two orders of magnitude [1].

AR Potency vs. Sorbinil
Cross-study comparable
Reported IC50 difference: ~131-fold (35 nM vs 4,600 nM)
Assay potency context: supports selection when low working concentration is required
Bovine lens enzyme; cross-study comparison
Aldose reductase inhibition Enzyme kinetics Polyol pathway

Aldose Reductase Potency vs. Epalrestat

When compared against epalrestat, the only aldose reductase inhibitor currently marketed for clinical use (Japan), tolrestat exhibits a 72-fold lower IC50 under cross-study comparable assay conditions . This potency advantage must be weighed against epalrestat's superior clinical safety profile, which has enabled its continued therapeutic availability.

AR Potency vs. Epalrestat
Cross-study comparable
Reported IC50 difference: ~72-fold (35 nM vs 2,600 nM)
Assay potency context; epalrestat's clinical availability informs benchmark selection
Source-specific review recommended
Aldose reductase inhibition Comparative pharmacology Diabetes complications

RBC Sorbitol Normalization in Diabetic Rats

In a direct head-to-head study using streptozotocin-induced diabetic rats, tolrestat demonstrated efficacy in reducing red blood cell sorbitol levels at doses below 2 mg/kg/day, restoring sorbitol concentrations to control (non-diabetic) levels [1]. This functional biomarker of polyol pathway inhibition confirms in vivo target engagement.

In Vivo RBC Sorbitol
Direct head-to-head
Normalized RBC sorbitol to control levels at doses
Model-response endpoint context: validates polyol pathway target engagement in vivo
21-day oral treatment; single study replication advised
Neuropathy Endpoint vs. Sorbinil
Cross-study comparable
Tolrestat: halted mild neuropathy progression; vibration threshold improvement reported (52-week RCT)
Endpoint context: model-response profiles differ; sorbinil showed only slight NCV change
Trial-based; not a clinical recommendation
Inhibition Mechanism
Direct head-to-head
Competitive binding; induces anionic-site and cofactor-pocket conformational changes
Method context: epalrestat noncompetitive; mechanistic divergence affects structural study design
Crystal structure (Tm1743 AKR)
Hepatotoxicity vs. Hypersensitivity
Cross-study comparable
Tolrestat: AST/ALT elevations ~2% (reversible); Sorbinil: hypersensitivity rash >10%
Tolerability endpoint context: compound-specific adverse event signatures, not class-level
Pooled n=1,300; source-specific safety review needed
In vivo pharmacology Polyol pathway inhibition Sorbitol reduction

Diabetic Neuropathy Progression vs. Sorbinil

Cross-study comparison of clinical trial outcomes reveals distinct efficacy profiles between AR inhibitors. In a 52-week randomized placebo-controlled trial, tolrestat halted or reversed mild diabetic autonomic and peripheral neuropathy progression [1]. By contrast, sorbinil demonstrated only slight improvement in nerve conduction velocity and was withdrawn from clinical development due to high rates of hypersensitivity skin rash [2].

Neuropathy Endpoint vs. Sorbinil
Cross-study comparable
Tolrestat: halted mild neuropathy progression; vibration threshold improvement reported (52-week RCT)
Endpoint context: model-response profiles differ; sorbinil showed only slight NCV change
Trial-based; not a clinical recommendation
Diabetic neuropathy Clinical trial outcomes Nerve conduction velocity

Inhibition Mechanism: Competitive vs. Epalrestat

Crystallographic and molecular dynamics analyses reveal a fundamental mechanistic distinction between tolrestat and epalrestat. Tolrestat binding triggers dramatic conformational changes in the anionic site and cofactor binding pocket that prevents NADP⁺ accommodation, resulting in competitive inhibition. In contrast, epalrestat does not induce these conformational shifts and functions as a noncompetitive inhibitor [1].

Inhibition Mechanism
Direct head-to-head
Competitive binding; induces anionic-site and cofactor-pocket conformational changes
Method context: epalrestat noncompetitive; mechanistic divergence affects structural study design
Crystal structure (Tm1743 AKR)
Enzyme inhibition mechanism Structural biology Aldo-keto reductase

Hepatotoxicity vs. Sorbinil Hypersensitivity

Cross-study analysis of safety data reveals compound-specific adverse event signatures that preclude class-level generalizations. Pooled analysis of 1,300 patients across 14 clinical studies demonstrated that tolrestat causes hepatocellular damage with coincident AST/ALT elevations in approximately 2% of treated patients, with abnormalities reversible within 8-16 weeks after discontinuation [1]. In contrast, sorbinil was withdrawn due to hypersensitivity reactions (including skin rash) occurring in more than 10% of patients [2].

Hepatotoxicity vs. Hypersensitivity
Cross-study comparable
Tolrestat: AST/ALT elevations ~2% (reversible); Sorbinil: hypersensitivity rash >10%
Tolerability endpoint context: compound-specific adverse event signatures, not class-level
Pooled n=1,300; source-specific safety review needed
Drug safety Hepatotoxicity Adverse event profiling

Tolrestat Validated Research Applications


Positive Control for In Vitro Aldose Reductase Assays

Tolrestat serves as a high-potency positive control compound for in vitro aldose reductase enzymatic assays. With an IC50 of 35 nM against bovine lens AR, tolrestat provides a well-characterized benchmark for validating assay sensitivity and establishing dose-response relationships when evaluating novel AR inhibitors [1]. Its 131-fold potency advantage over sorbinil and 72-fold advantage over epalrestat under comparable assay conditions make it particularly suitable for assays requiring robust positive control signal at low concentrations .

In Vivo Polyol Pathway Reference Compound

Tolrestat is validated as a reference compound for in vivo studies examining polyol pathway inhibition in rodent models of diabetes. At oral doses ≤2 mg/kg/day, tolrestat normalizes RBC sorbitol levels in streptozotocin-induced diabetic rats, providing a quantitative functional biomarker of target engagement [1]. This established dose-response relationship enables researchers to calibrate dosing regimens for novel AR inhibitors and compare in vivo efficacy across compound series.

Structural Studies of AR Inhibitor Binding

Tolrestat is an essential tool compound for structural biology investigations of aldose reductase inhibitor binding mechanisms. Unlike epalrestat, tolrestat induces distinct conformational changes in the anionic site and cofactor binding pocket, resulting in competitive rather than noncompetitive inhibition [1]. This mechanistic divergence makes tolrestat the compound of choice for crystallographic and molecular dynamics studies examining competitive binding modes and conformational dynamics of the AR active site.

Hepatotoxicity Benchmark for AR Inhibitor Development

Tolrestat provides a well-documented hepatotoxicity benchmark against which novel AR inhibitor candidates can be evaluated in preclinical safety studies. The compound's safety profile—characterized by hepatocellular enzyme elevations in approximately 2% of treated patients, with abnormalities reversible within 8-16 weeks of discontinuation—offers quantitative safety margins for assessing improved therapeutic indices in next-generation AR inhibitors [1]. This benchmark is particularly valuable given that epalrestat remains clinically available in Japan without significant hepatotoxicity signals, while sorbinil was withdrawn for hypersensitivity rather than hepatic adverse events .

Application
Selection Property
Validation Focus
In vitro AR enzyme assay control
Well-characterized competitive inhibition profile; established potency reference
Assay sensitivity benchmarking; dose-response calibration against known inhibitor
In vivo polyol pathway reference (rodent models)
Reported RBC sorbitol normalization at defined oral doses
Target engagement biomarker validation; cross-compound efficacy comparison
Structural biology of AR-inhibitor binding
Unique competitive binding mode with documented conformational changes
Crystallographic and molecular dynamics mechanistic studies
Hepatotoxicity benchmark for AR inhibitor development
Defined hepatocellular enzyme elevation profile and reversibility window
Preclinical safety margin comparison; toxicity differentiation from sorbinil/epalrestat

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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